Cas no 1208-41-9 (4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene)

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is a brominated aromatic compound featuring an allyloxy substituent and a trifluoromethyl group. Its molecular structure combines reactivity at the bromine site with the electron-withdrawing properties of the trifluoromethyl group, making it a versatile intermediate in organic synthesis. The allyloxy moiety further enhances its utility in cross-coupling reactions and functional group transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where its unique reactivity enables the construction of complex fluorinated scaffolds. High purity and stability under standard conditions ensure consistent performance in synthetic applications.
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene structure
1208-41-9 structure
Product Name:4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene
CAS No:1208-41-9
MF:C10H8BrF3O
MW:281.069132804871
CID:895795
Update Time:2026-04-29

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene
    • 1-bromo-4-prop-2-enoxy-2-(trifluoromethyl)benzene

Computed Properties

  • Exact Mass: 279.97100

Experimental Properties

  • PSA: 9.23000
  • LogP: 4.03270

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE12968-5g
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene
1208-41-9 95%
5g
$993.00 2024-04-20

Additional information on 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (CAS 1208-41-9): A Versatile Fluorinated Building Block for Organic Synthesis

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (CAS 1208-41-9) is a highly valuable fluorinated aromatic compound that has gained significant attention in modern organic chemistry. This brominated trifluoromethyl benzene derivative serves as a crucial intermediate in pharmaceutical research, material science, and agrochemical development. The compound's unique structural features - combining an allyloxy group, bromine substituent, and trifluoromethyl moiety - make it particularly attractive for designing novel molecular architectures.

The growing demand for fluorinated organic compounds in various industries has positioned 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene as a sought-after building block. Researchers frequently search for information about "CAS 1208-41-9 applications", "allyloxy benzene derivatives synthesis", and "trifluoromethyl benzene uses", reflecting the compound's importance in contemporary chemical research. Its molecular structure offers multiple reactive sites that enable diverse chemical transformations, making it a favorite among synthetic chemists working on drug discovery and material innovation.

From a chemical perspective, 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene demonstrates several interesting properties. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity pattern, while the allyloxy functionality provides opportunities for further functionalization through various organic reactions. The bromine atom at the 1-position serves as an excellent handle for cross-coupling reactions, particularly in palladium-catalyzed processes that are fundamental to modern medicinal chemistry.

Recent advancements in fluorine chemistry have highlighted the importance of compounds like 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene. The pharmaceutical industry's growing interest in "fluorine-containing drug candidates" has led to increased research into such intermediates. Approximately 30% of newly approved drugs contain fluorine atoms, driving demand for high-quality fluorinated building blocks. This compound's ability to introduce both fluorine and other functional groups makes it particularly valuable in drug discovery programs.

The material science field also benefits from 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (CAS 1208-41-9) applications. Researchers developing "advanced polymeric materials" frequently utilize such compounds to create monomers with specific electronic properties. The trifluoromethyl group can influence material characteristics like thermal stability, dielectric properties, and surface energy, making derivatives of this compound useful in specialty coatings and electronic materials.

In synthetic methodology development, 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene serves as an excellent substrate for studying various organic transformations. Chemists investigating "C-C coupling reactions" or "allylic rearrangement processes" often employ this compound due to its well-defined reactivity profile. The presence of multiple functional groups allows for sequential transformations, enabling the construction of complex molecular architectures from this single building block.

Quality control and analytical characterization of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene typically involve advanced techniques such as GC-MS, HPLC, and NMR spectroscopy. Purity standards for this compound are particularly important given its use in pharmaceutical applications, where even minor impurities can significantly impact downstream reactions. Suppliers often provide detailed "analytical data sheets" and "certificates of analysis" to meet the stringent requirements of research and industrial users.

The commercial availability of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (CAS 1208-41-9) has improved significantly in recent years, responding to growing market demand. However, researchers still face challenges related to "scale-up synthesis" and "cost-effective production" of such specialized intermediates. Current market trends show increasing interest in developing more efficient synthetic routes to this compound, particularly those employing "green chemistry principles" and "catalytic processes".

Storage and handling of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene require standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper storage conditions (typically cool, dry environments protected from light) help maintain the compound's stability over extended periods. Researchers working with this material should consult relevant "safety data sheets" and follow established laboratory safety protocols.

Future research directions involving 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene are likely to focus on expanding its utility in "click chemistry" applications and "bioconjugation techniques". The compound's allyloxy group offers potential for thiol-ene reactions, while the bromine substituent can participate in various metal-catalyzed processes. These features make it a promising candidate for developing new synthetic methodologies and functional materials in coming years.

For synthetic chemists and researchers, understanding the "structure-activity relationships" of compounds like 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is crucial for designing effective synthetic strategies. The compound's molecular architecture serves as an excellent case study in how multiple functional groups can be strategically combined to create versatile building blocks for complex molecule construction.

In conclusion, 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (CAS 1208-41-9) represents an important fluorinated aromatic compound with wide-ranging applications in modern chemistry. Its unique combination of functional groups and reactivity patterns makes it valuable for pharmaceutical research, material development, and synthetic methodology studies. As the chemical industry continues to emphasize "molecular complexity" and "functionality incorporation", intermediates like this will remain essential tools for chemical innovation.

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